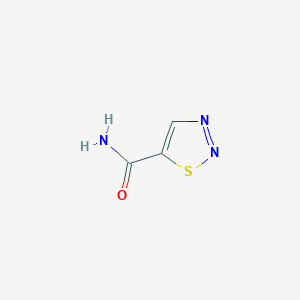
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide, also known as BMDP, is a novel synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential as a research tool in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase and modulating the activity of dopamine receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dosage and route of administration. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behavior. It has also been shown to increase the release of dopamine in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. It is also relatively easy to synthesize and has a long shelf life. However, its potential toxicity and lack of data on its long-term effects on the body are important limitations to consider.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
Métodos De Síntesis
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide can be synthesized using a multistep process, which involves the reaction of 2-phenylethylamine with 3,4-dihydro-2H-pyran to form N-(2-phenylethyl)pyrrolidine. This intermediate product is then reacted with methyl acetoacetate to yield N-(2-phenylethyl)-3-oxobutanamide. The final step involves the reaction of N-(2-phenylethyl)-3-oxobutanamide with benzyl isocyanate and sulfuryl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been extensively studied for its potential as a research tool in various fields. In medicinal chemistry, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In pharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of dopamine receptors. It has also been studied for its potential as a treatment for drug addiction, with some studies suggesting that it may reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-18(19(24)22-20(25)21-15)28(26,27)23(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAASPNZDQZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)
![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)